

Investigating the Metabolic Reprogramming Induced by CB-839: A Technical Guide

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Compound of Interest

Compound Name: GMA-839

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Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process by which glutamine is converted into glutamate and subsequently into other key metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis. Glutaminase (GLS), the enzyme catalyzing the first step of this pathway, has emerged as a critical therapeutic target. CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of GLS1, the primary GLS isoform expressed in many cancer types.[1][2] This technical guide provides an in-depth overview of the metabolic reprogramming induced by CB-839, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanism of Action

CB-839 is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the KGA and GAC splice variants.[1] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, thereby disrupting a central node in cancer cell metabolism.[3] This inhibition leads to a cascade of metabolic consequences, including the depletion of downstream metabolites essential for energy production, biosynthesis, and redox balance. The primary effects of CB-839-mediated GLS1 inhibition include:

- **Disruption of the Tricarboxylic Acid (TCA) Cycle:** By reducing the supply of glutamate-derived α -ketoglutarate, CB-839 impairs the anaplerotic replenishment of the TCA cycle, leading to decreased levels of key intermediates such as citrate, fumarate, and malate.[\[1\]](#)[\[3\]](#)
- **Impaired Glutathione Synthesis:** Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant. CB-839 treatment leads to reduced intracellular GSH levels, rendering cancer cells more susceptible to oxidative stress.[\[1\]](#)[\[4\]](#)
- **Inhibition of Nucleotide Biosynthesis:** The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can impede nucleotide production, thereby limiting DNA and RNA synthesis required for cell proliferation.[\[5\]](#)

The culmination of these metabolic insults is a significant anti-proliferative effect in glutamine-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 on cancer cell lines, providing a basis for comparing its potency and metabolic impact across different cancer types.

Table 1: Anti-proliferative Activity of CB-839 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |
|---------------------|---------|-----------|---------------------|
| HCC1806 | TNBC | 20-55 | [1] |
| MDA-MB-231 | TNBC | 20-55 | [1] |
| Panel of TNBC lines | TNBC | 2-300 | [1] |
| T47D | ER+ | >1000 | [1] |

Table 2: Metabolic Alterations Induced by CB-839 in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Metabolite | Fold Change vs. Control | Reference |
|-------------------------|-----------------------------|------------------------|------------|-------------------------|-----------|
| HCC1806 | TNBC | 1 μ M CB-839 (4h) | Glutamine | Increased | [1] |
| Glutamate | Decreased | [1] | | | |
| Aspartate | Decreased | [1] | | | |
| Glutathione | Decreased | [1] | | | |
| Fumarate | Below Limit of Quantitation | [1] | | | |
| Malate | Decreased | [1] | | | |
| Citrate | Decreased | [1] | | | |
| T98G | Glioblastoma | 1 μ M CB-839 (24h) | Glutamate | ~0.2 | [5] |
| α -Ketoglutarate | ~0.1 | [5] | | | |
| Fumarate | ~0.02 | [5] | | | |
| Malate | ~0.05 | [5] | | | |
| Aspartate | ~0.05 | [5] | | | |
| 3-Methyl-adenine | 2.68 | [5] | | | |
| N,N,N-trimethyl-lysine | 2.17 | [5] | | | |
| 5-Methylcytosine | 22 | [5] | | | |

| | | | | | |
|-------------------------|--------------|---------------------------|-----------|------|-----|
| LN229 | Glioblastoma | 1 μ M CB-839 (24h) | Glutamate | ~0.5 | [5] |
| α -Ketoglutarate | ~0.2 | [5] | | | |
| Fumarate | ~0.1 | [5] | | | |
| Malate | ~0.2 | [5] | | | |
| Aspartate | ~0.2 | [5] | | | |
| 3-Methyl-adenine | 2.58 | [5] | | | |
| N,N,N-trimethyl-lysine | 1.4 | [5] | | | |
| U87MG | Glioblastoma | 1 μ M CB-839 (24h) | Glutamate | ~0.5 | [5] |
| α -Ketoglutarate | ~0.4 | [5] | | | |
| Fumarate | ~0.2 | [5] | | | |
| Malate | ~0.4 | [5] | | | |
| Aspartate | ~0.4 | [5] | | | |
| 3-Methyl-adenine | 2.47 | [5] | | | |
| N,N,N-trimethyl-lysine | 1.4 | [5] | | | |
| A375HG | Melanoma | 1 μ M CB-839 | Glutamine | >3 | [3] |
| Glutamate | <0.5 | [3] | | | |
| α -Ketoglutarate | <0.5 | [3] | | | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of CB-839.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of CB-839.

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of CB-839 in culture medium.
 - Remove the medium from the wells and add 100 μ L of the diluted CB-839 solutions. Include vehicle-only wells as a control.
 - Incubate the plate for 72 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 μ L of the MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization and Absorbance Reading:

- Add 100 μ L of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
- Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Plot the percentage of cell viability against the log concentration of CB-839.
 - Calculate the IC50 value using a four-parameter logistic curve fit.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

- Cell Seeding and Plate Hydration:
 - A day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 μ L of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
 - Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.
- Assay Preparation:
 - On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
 - Add 180 μ L of the supplemented assay medium to each well and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.
- Compound Loading:

- Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
- Load the compounds into the appropriate ports of the hydrated sensor cartridge.
- Seahorse XF Analyzer Operation:
 - Start the Seahorse XF Analyzer and perform sensor cartridge calibration.
 - After calibration, replace the utility plate with the cell culture plate.
 - Run the assay, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.
- Data Analysis:
 - The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Metabolomics Analysis by LC-MS

This protocol outlines the steps for analyzing intracellular metabolite changes following CB-839 treatment.

- Cell Culture and Treatment:
 - Culture cells to the desired confluency in 6-well plates.
 - Treat the cells with CB-839 or vehicle control for the specified duration (e.g., 4 or 24 hours).
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.
- Sample Preparation:
 - Transfer the supernatant containing the metabolites to a new tube.
 - Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- LC-MS Analysis:
 - Inject the reconstituted samples into a liquid chromatography-mass spectrometry (LC-MS) system.
 - Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
 - Detect and quantify the metabolites using a high-resolution mass spectrometer.
- Data Analysis:
 - Process the raw data to identify and quantify the metabolites.
 - Normalize the data to the cell number or protein content.
 - Perform statistical analysis to identify significant changes in metabolite levels between the CB-839 treated and control groups.

Western Blotting for GLS1 Expression

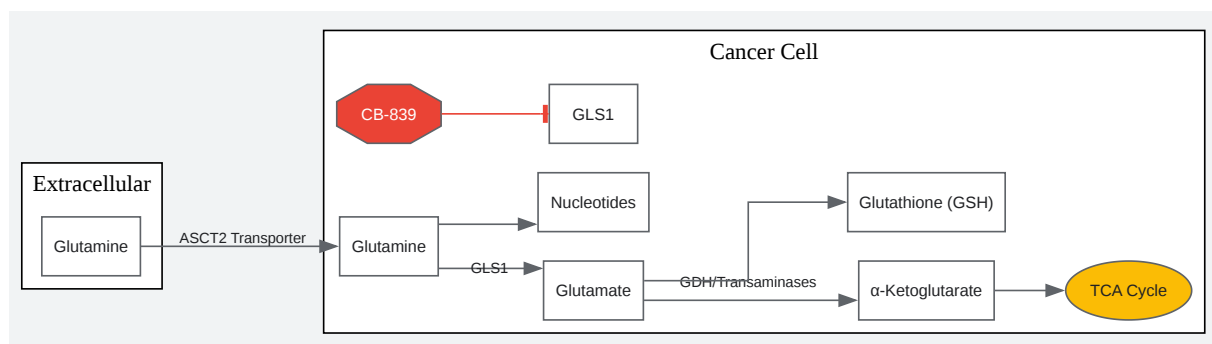
This method is used to determine the protein expression levels of GLS1.

- Protein Extraction:

- Wash cultured cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature the protein lysates by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane again with TBST.
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
 - Use a loading control, such as β -actin, to ensure equal protein loading.

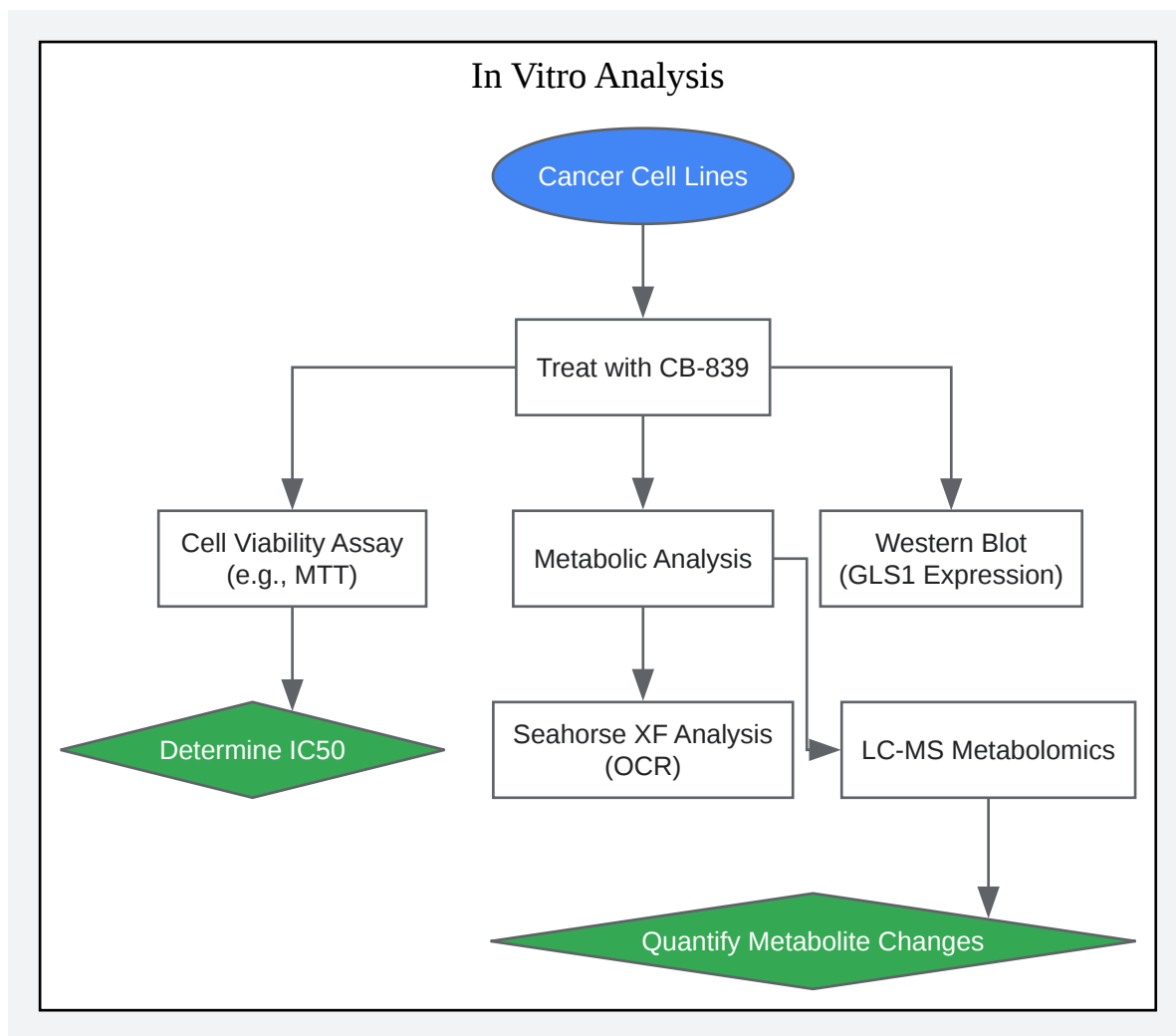
Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.



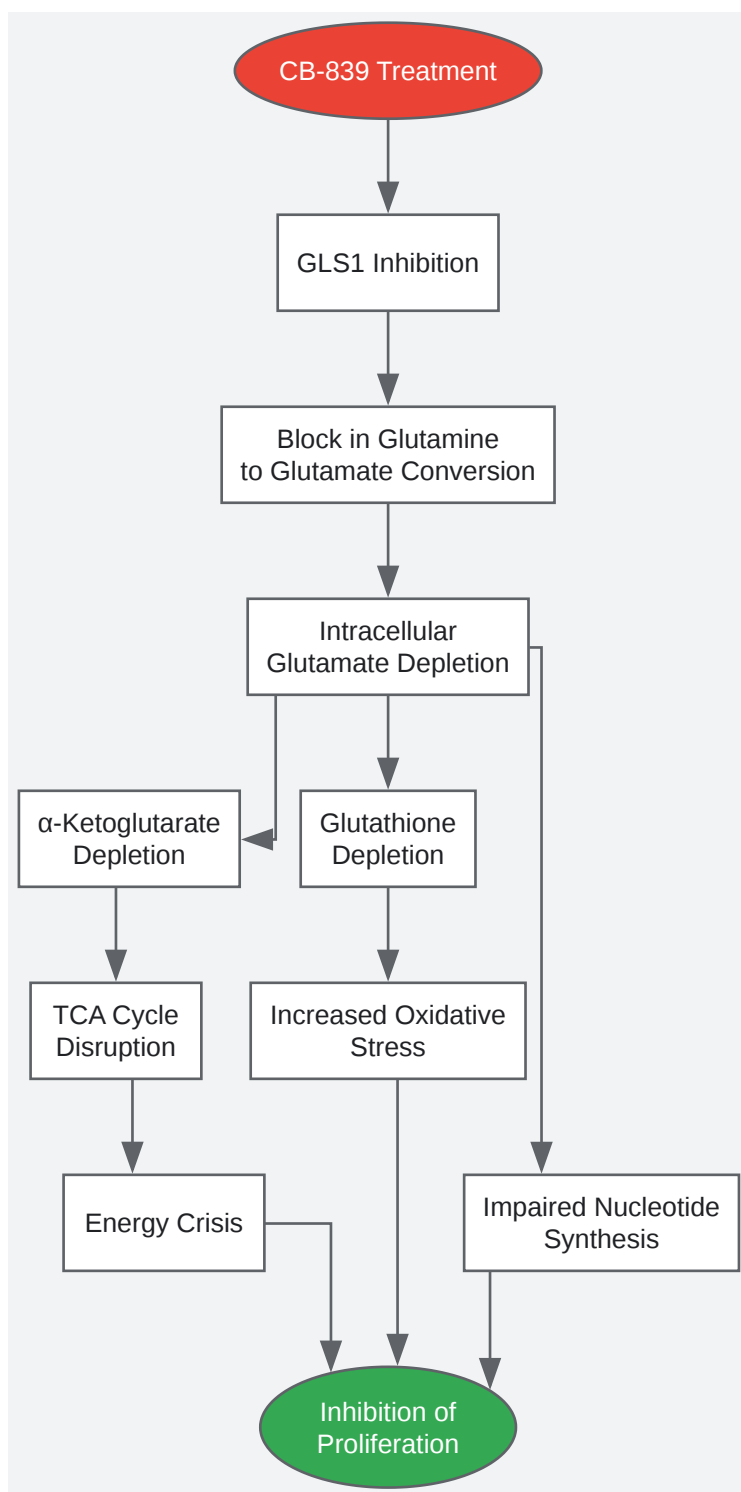
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Caption: The glutaminolysis pathway and the inhibitory action of CB-839 on GLS1.



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Caption: A typical experimental workflow for investigating the effects of CB-839.



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Caption: Logical flow of the metabolic consequences of CB-839 treatment.

Conclusion

CB-839 effectively targets the metabolic vulnerability of glutamine-dependent cancers by inhibiting GLS1. This leads to a profound reprogramming of cellular metabolism, characterized by the disruption of the TCA cycle, impaired glutathione synthesis, and reduced nucleotide biosynthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic potential of CB-839. The continued exploration of GLS1 inhibition, both as a monotherapy and in combination with other agents, holds significant promise for the development of novel cancer therapies.

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